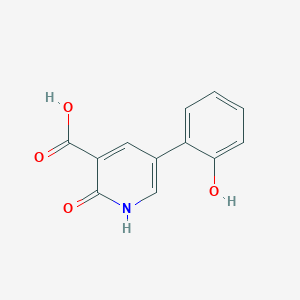

5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid

Beschreibung

5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid is a nicotinic acid derivative featuring hydroxyl groups at the C2 position of the pyridine ring and the C5 position of an attached 2-hydroxyphenyl substituent. These compounds exhibit diverse physicochemical properties and biological activities, often influenced by substituent electronic effects and hydrogen-bonding capabilities.

Eigenschaften

IUPAC Name |

5-(2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-4-2-1-3-8(10)7-5-9(12(16)17)11(15)13-6-7/h1-6,14H,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOMMXYYQAXKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC(=O)C(=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00686949 | |

| Record name | 5-(2-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-57-4 | |

| Record name | 5-(2-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzoic acid with nicotinic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of 5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its binding to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid with structurally related nicotinic acid derivatives, emphasizing substituent effects, applications, and key findings from the evidence:

Key Insights from Comparisons:

Substituent Effects on Bioactivity :

- Fluorine substitution (e.g., 5-(2-Fluorophenyl)-2-hydroxynicotinic acid) enhances metabolic stability and membrane permeability compared to hydroxylated analogs, making it a candidate for enzyme inhibition studies (e.g., NAPRT inhibitors in cancer research) .

- Thiophene or furan rings (e.g., 5-(Thiophen-2-yl)nicotinic acid) introduce sulfur or oxygen heteroatoms, influencing redox activity and metal-binding capacity .

Crystallization and Solubility :

- Hydroxyl groups at C2 and C5 (as in 5-Chloro-2-hydroxynicotinic acid) promote hydrogen-bonded networks, leading to polymorphic crystallization under varying pH conditions .

- Formyl or methoxy groups (e.g., 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid) reduce aqueous solubility but enhance reactivity for synthetic modifications .

Synthetic Methodologies: Common routes involve Aldol condensations, Friedel-Crafts alkylation, or reduction of nitro groups (e.g., synthesis of 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, a metabolite with structural similarities) . Chloro or fluoro derivatives are often synthesized via halogenation of nicotinic acid precursors .

Toxicity and Safety :

- Substituted analogs like 5-Chloro-2-hydroxynicotinic acid may exhibit skin/eye irritation (H315, H319) due to reactive chloride groups, necessitating careful handling .

Biologische Aktivität

5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid is a compound derived from nicotinic acid, characterized by the presence of hydroxyl groups on both the phenyl and nicotinic moieties. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H11NO4

- IUPAC Name : 5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid

The compound features two hydroxyl groups that may contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid. For instance, derivatives have shown promising activity against Gram-positive bacteria and pathogenic fungi. In vitro tests indicated that certain derivatives could inhibit the growth of multidrug-resistant strains of Staphylococcus aureus and Candida auris, suggesting that this class of compounds could be developed into novel antimicrobial agents .

Anticancer Properties

Research has indicated that 5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid may exert anticancer effects. In cell culture models, derivatives of this compound demonstrated cytotoxicity against various cancer cell lines, including lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer therapy .

The biological activity of 5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cell signaling.

- Receptor Modulation : It could interact with various receptors, influencing cellular responses.

- Oxidative Stress Reduction : The presence of hydroxyl groups may confer antioxidant properties, reducing oxidative stress in cells.

Case Study: Antimicrobial Evaluation

In a recent study, derivatives of 5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid were tested against a panel of multidrug-resistant pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 16 µg/mL against resistant strains, indicating their potential as effective antimicrobial agents .

Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.